D-Fructosazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Arabino-hexosulose bis(phenylhydrazone): is an organic compound with the chemical formula C18H22N4O4 and a molecular weight of 358.4 g/mol . It is also known by other names such as D-Fructosazone, Phenyl-D-glucosazone, and Phenyl-D-fructosazone . This compound typically appears as a white crystalline solid and is insoluble in water but soluble in organic solvents like ethanol, benzene, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions:
D-Arabino-hexosulose bis(phenylhydrazone) can be synthesized by reacting D-arabino-hexosulose with phenylhydrazine under alkaline conditions . The reaction involves the formation of a hydrazone linkage between the carbonyl group of the sugar and the amino group of phenylhydrazine .
Industrial Production Methods:
While specific industrial production methods for D-Arabino-hexosulose bis(phenylhydrazone) are not widely documented, the general approach involves the same synthetic route as described above. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can also be reduced to form hydrazine derivatives.
Substitution: Substitution reactions can occur at the phenyl rings, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Oximes and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazones.
Scientific Research Applications
Chemistry:
D-Arabino-hexosulose bis(phenylhydrazone) is used as a reagent for the analysis and detection of aldose sugars in carbohydrate chemistry . Its ability to form stable hydrazone linkages makes it valuable in identifying and quantifying sugars .
Biology:
In biological research, this compound is used to study carbohydrate metabolism and enzyme activities related to sugar processing . It serves as a model compound for understanding the interactions between sugars and proteins .
Medicine:
Industry:
The compound’s unique structure allows it to be used as a surfactant in various industrial applications, including altering wettability and reducing surface tension .
Mechanism of Action
D-Arabino-hexosulose bis(phenylhydrazone) exerts its effects primarily through the formation of hydrazone linkages with carbonyl groups in sugars . This interaction stabilizes the sugar molecules and allows for their detection and analysis . The molecular targets include the carbonyl groups of aldose sugars, and the pathways involved are those related to carbohydrate metabolism and enzyme activities .
Comparison with Similar Compounds
- D-Glucose phenylosazone
- D-Fructose phenylosazone
- Phenyl-D-glucosazone
- Phenyl-D-fructosazone
Comparison:
D-Arabino-hexosulose bis(phenylhydrazone) is unique in its ability to form stable hydrazone linkages with a variety of aldose sugars, making it a versatile reagent in carbohydrate chemistry . Compared to similar compounds, it offers better solubility in organic solvents and greater stability under various conditions .
Properties
CAS No. |
4746-10-5 |
---|---|
Molecular Formula |
C18H22N4O4 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(2R,3S,4R,6E)-5,6-bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C18H22N4O4/c23-12-16(24)18(26)17(25)15(22-21-14-9-5-2-6-10-14)11-19-20-13-7-3-1-4-8-13/h1-11,16-18,20-21,23-26H,12H2/b19-11+,22-15?/t16-,17-,18-/m1/s1 |
InChI Key |
BZVNQJMWJJOFFB-UGSZPUKBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C(=NNC2=CC=CC=C2)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.